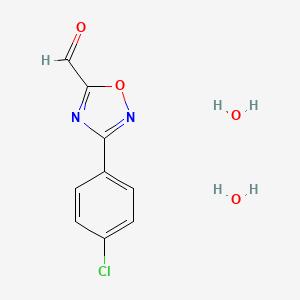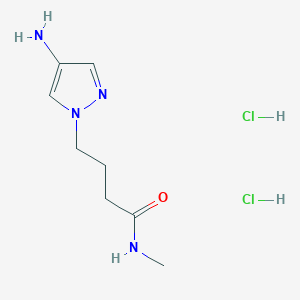
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Descripción general
Descripción
“trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride” is a chemical compound with the CAS Number: 1609404-38-7 . It has a molecular weight of 217.14 and its IUPAC name is (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The Inchi Code for “trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride” is 1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 217.14 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The study of pyrrolidines, which are important heterocyclic organic compounds showing biological effects, focuses on their synthesis through [3+2] cycloaddition. This process is essential for producing compounds with potential applications in medicine and industry, such as dyes or agrochemical substances. The research highlights the polar nature of the cycloaddition reaction, leading to pyrrolidine derivatives under mild conditions (Żmigrodzka et al., 2022).
- The kinetic stability of pyrrolidin-2-ones and their derivatives was investigated, revealing their potential as useful adducts for agrochemicals or medicinal compounds. This research is pivotal for understanding the chemical behavior and application scope of pyrrolidinamine derivatives (Ghelfi et al., 2003).
Potential Applications
- The directive influence of the N-oxide group during nitration of pyridine-N-oxide derivatives was explored, demonstrating the introduction of functional groups into specific positions. This study is relevant for the chemical modification and functionalization of pyrrolidine derivatives, potentially affecting their biological activity and applications (Hertog et al., 2010).
- Research into the stereoselective synthesis of C2-chiral and meso nitroxides from optically active pyrrolidines provides insight into the production of enantiomerically pure compounds. This is significant for the development of pharmaceuticals and biologically active substances where stereochemistry plays a crucial role (Shibata et al., 2000).
Stability and Degradation Studies
- The stability and degradation mechanism of pyrrolidine derivatives in aqueous solutions have been investigated to understand their behavior under various conditions. This knowledge is crucial for drug formulation and stability studies, ensuring the effectiveness and safety of pharmaceutical compounds (Muszalska & Wojtyniak, 2007).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWWPHFPQGBZPJ-JFYKYWLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)


![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)

amine hydrobromide](/img/structure/B3107179.png)


